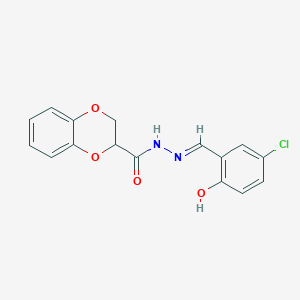![molecular formula C16H12N6S B6137074 4-[(1H-indol-3-ylmethylene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6137074.png)
4-[(1H-indol-3-ylmethylene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Anticancer Properties
Indole derivatives, including our compound of interest, have shown promise in cancer research. Their ability to interfere with cell signaling pathways, inhibit tumor growth, and induce apoptosis makes them valuable candidates for anticancer drug development . Researchers are investigating the compound’s potential as a targeted therapy against specific cancer types.
Antimicrobial Activity
Indole derivatives exhibit antimicrobial properties, making them relevant in the fight against infectious diseases. Our compound may inhibit bacterial growth by disrupting essential cellular processes. Studies have explored its effectiveness against various pathogens, including bacteria and fungi . Further research aims to optimize its efficacy and safety.
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases. Indole derivatives, including our compound, have been investigated for their anti-inflammatory potential. By modulating immune responses and cytokine production, they could contribute to managing inflammatory conditions such as arthritis, colitis, and neuroinflammation .
Neuroprotective Applications
The central nervous system benefits from indole derivatives due to their neuroprotective effects. Our compound may enhance neuronal survival, reduce oxidative stress, and mitigate neurodegenerative processes. Researchers are exploring its potential in treating neurodegenerative disorders like Alzheimer’s and Parkinson’s disease .
Antioxidant Properties
Oxidative stress contributes to aging and various health issues. Indole derivatives, including our compound, possess antioxidant activity. By scavenging free radicals and protecting cellular components, they may help prevent oxidative damage and maintain overall health .
Plant Growth Regulation
Indole-3-acetic acid (IAA), a natural indole derivative, acts as a plant hormone. It influences plant growth, development, and responses to environmental cues. Our compound’s structural similarity to IAA suggests potential applications in agriculture, such as enhancing crop yield, root development, and stress tolerance .
Mechanism of Action
Target of Action
It is known that many indole derivatives bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of targets, contributing to its biological activity.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could influence multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
Given the range of biological activities associated with indole derivatives , it is likely that this compound could have a variety of effects at the molecular and cellular level.
properties
IUPAC Name |
4-[(E)-1H-indol-3-ylmethylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6S/c23-16-21-20-15(11-5-7-17-8-6-11)22(16)19-10-12-9-18-14-4-2-1-3-13(12)14/h1-10,18H,(H,21,23)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQVTSXXCJLJDO-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NN3C(=NNC3=S)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/N3C(=NNC3=S)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(E)-1H-indol-3-ylmethylidene]amino}-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-amino-4-oxo-4H-[1,3]thiazino[5,6-c]quinoline-9-carboxylate](/img/structure/B6136996.png)
![1-(2-methyl-3-furoyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6137010.png)
![1-{4-[(dimethylamino)sulfonyl]phenyl}-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide](/img/structure/B6137022.png)
![N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]-2-(2-naphthylamino)acetohydrazide](/img/structure/B6137029.png)

![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methylbutanamide](/img/structure/B6137060.png)

![4-(1-piperidinyl)-6-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B6137079.png)
![2-ethoxyethyl 4-{[3-(3-bromo-4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B6137085.png)

![3-ethoxy-N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)benzamide](/img/structure/B6137094.png)
![N-[3-(4-fluorophenyl)-2-(methoxymethyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetamide](/img/structure/B6137106.png)
![7-(3-chlorophenyl)-2-(ethylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6137119.png)
![7-(2-fluorobenzyl)-1,3-dimethyl-8-[(2-methylbenzyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6137125.png)